TMS-Protected vs. Unprotected Alkyne: Physicochemical Properties
The presence of the bulky trimethylsilyl (TMS) group in 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS 470463-35-5) significantly alters its physicochemical properties compared to its unprotected analog, 2-chloro-3-ethynylpyridine (CAS 1196156-69-0). The target compound has a higher molecular weight and a substantially higher predicted boiling point, which are direct consequences of the TMS moiety . The TMS group also renders the compound more lipophilic, as indicated by the LogP value, which is a critical parameter for chromatographic purification and for understanding the compound's behavior in biphasic reaction mixtures .
| Evidence Dimension | Molecular Weight and Physical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 209.75 g/mol; Boiling Point: 253.7±40.0 °C (Predicted); Density: 1.07±0.1 g/cm3 (Predicted); LogP: 2.96390 |
| Comparator Or Baseline | 2-Chloro-3-ethynylpyridine: Molecular Weight: 137.57 g/mol; Boiling Point: 224.9±25.0 °C (Predicted); Density: 1.23±0.1 g/cm3 (Predicted) |
| Quantified Difference | Target compound has +72.18 g/mol (52.5% higher molecular weight) and a +28.8 °C higher boiling point (13% higher). |
| Conditions | Data are based on predicted and experimentally derived values from vendor databases. |
Why This Matters
The higher boiling point and distinct LogP value of the TMS-protected compound directly impact its handling, purification (e.g., column chromatography), and storage stability, differentiating it from the more volatile and reactive unprotected alkyne.
